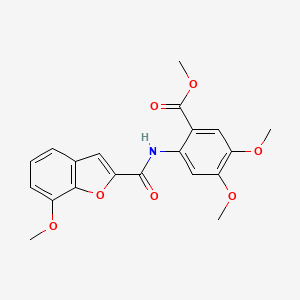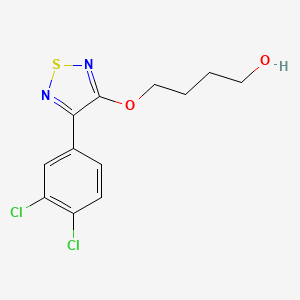
EMT inhibitor-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'inhibiteur de MET-1 est un composé connu pour sa capacité à inhiber la transition épithélio-mésenchymateuse (MET), un processus où les cellules épithéliales se transforment en cellules mésenchymateuses. Cette transition est cruciale dans divers processus physiologiques tels que l'embryogenèse, la cicatrisation des plaies et la régénération tissulaire. Elle est également impliquée dans des conditions pathologiques telles que les métastases cancéreuses, où elle facilite la progression tumorale et la résistance à la thérapie .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'inhibiteur de MET-1 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions spécifiques. La voie de synthèse exacte et les conditions de réaction sont propriétaires et impliquent souvent des techniques complexes de synthèse organique .
Méthodes de production industrielle : La production industrielle de l'inhibiteur de MET-1 implique généralement une synthèse organique à grande échelle utilisant des réacteurs automatisés et des mesures strictes de contrôle qualité pour garantir la pureté et l'efficacité du produit final. Le processus de production est optimisé pour le rendement et la rentabilité .
Analyse Des Réactions Chimiques
Types de réactions : L'inhibiteur de MET-1 subit diverses réactions chimiques, notamment :
Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants :
Oxydation : Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles dans des conditions spécifiques.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools .
4. Applications de la recherche scientifique
L'inhibiteur de MET-1 a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier les mécanismes de la MET et son inhibition.
Biologie : Aide à comprendre le rôle de la MET dans les processus de développement et la progression des maladies.
Médecine : En cours d'investigation pour son potentiel en thérapie anticancéreuse, en particulier pour prévenir les métastases et surmonter la résistance aux médicaments.
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques et dans des tests de criblage à haut débit pour la découverte de médicaments
5. Mécanisme d'action
L'inhibiteur de MET-1 exerce ses effets en ciblant des voies moléculaires spécifiques impliquées dans la MET. Il induit la dégradation du transducteur Hippo TAZ par l'activation des kinases Hippo Mst/Lats et de la kinase suppressive tumorale AMPK. Cela conduit à l'inhibition de la MET et à la suppression de la progression tumorale .
Composés similaires :
SU9516 : Un inhibiteur de la kinase dépendante des cyclines 2 ayant une activité inhibitrice de la MET.
SB-525334 : Un inhibiteur connu du récepteur I du TGF-β ayant des propriétés inhibitrices de la MET.
Unicité : L'inhibiteur de MET-1 est unique dans sa capacité à cibler plusieurs voies de signalisation, notamment Hippo, Wnt et TGF-β, ce qui en fait un puissant inhibiteur de la MET avec une activité antitumorale à large spectre .
Conclusion
L'inhibiteur de MET-1 est un composé polyvalent avec un potentiel significatif dans la recherche scientifique et les applications thérapeutiques. Sa capacité à inhiber la MET par le biais de multiples voies en fait un outil précieux dans la lutte contre le cancer et d'autres maladies impliquant la MET.
Applications De Recherche Scientifique
EMT inhibitor-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the mechanisms of EMT and its inhibition.
Biology: Helps in understanding the role of EMT in developmental processes and disease progression.
Medicine: Investigated for its potential in cancer therapy, particularly in preventing metastasis and overcoming drug resistance.
Industry: Used in the development of new therapeutic agents and in high-throughput screening assays for drug discovery
Mécanisme D'action
EMT inhibitor-1 exerts its effects by targeting specific molecular pathways involved in EMT. It induces the degradation of the Hippo transducer TAZ through the activation of Hippo kinases Mst/Lats and the tumor suppressor kinase AMPK. This leads to the inhibition of EMT and the suppression of tumor progression .
Comparaison Avec Des Composés Similaires
SU9516: A cyclin-dependent kinase 2 inhibitor with EMT-inhibitory activity.
SB-525334: A known TGF-β receptor I inhibitor with EMT-inhibitory properties.
Uniqueness: EMT inhibitor-1 is unique in its ability to target multiple signaling pathways, including Hippo, Wnt, and TGF-β, making it a potent inhibitor of EMT with broad-spectrum antitumor activity .
Conclusion
This compound is a versatile compound with significant potential in scientific research and therapeutic applications. Its ability to inhibit EMT through multiple pathways makes it a valuable tool in the fight against cancer and other diseases involving EMT.
Propriétés
IUPAC Name |
4-[[4-(3,4-dichlorophenyl)-1,2,5-thiadiazol-3-yl]oxy]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O2S/c13-9-4-3-8(7-10(9)14)11-12(16-19-15-11)18-6-2-1-5-17/h3-4,7,17H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMUIOJZHOPPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NSN=C2OCCCCO)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-N'-[2-(METHYLSULFANYL)PHENYL]ETHANEDIAMIDE](/img/structure/B2469867.png)
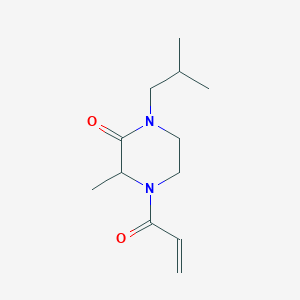
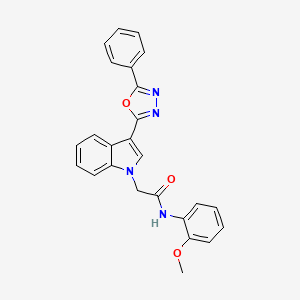
![N-(2-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2469872.png)
![5-[(2-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B2469873.png)
![2-(4-ethoxyphenyl)-5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole](/img/structure/B2469874.png)
![2-Oxa-5-azaspiro[3.5]nonan-8-ol](/img/structure/B2469876.png)
![3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2469880.png)
![N-[2-(3,4-dimethylphenyl)-6-methyl-4-(4-methylphenyl)-5-oxo-2,5-dihydropyridazin-3-yl]furan-2-carboxamide](/img/structure/B2469882.png)

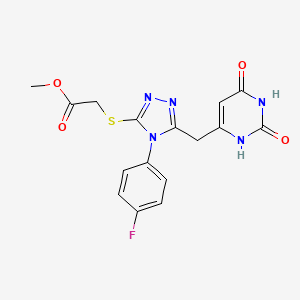
![methyl 3-(2-chlorophenyl)-5-[1-(2,4-dichlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2469886.png)
